molecular formula C23H29N3O3 B2405350 N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide CAS No. 955793-77-8

N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Cat. No. B2405350
M. Wt: 395.503
InChI Key: LQQSPWFCCLURDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H29N3O3 and its molecular weight is 395.503. The purity is usually 95%.
BenchChem offers high-quality N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Dopamine Agonist Properties

Research has explored the dopamine-like abilities of N-alkyl-tetrahydroisoquinolines, indicating their potential as dopamine agonists. The study of these compounds, including their synthesis and examination for dopamine-like activity, reveals significant insights into their pharmacological potential. Such properties suggest applications in neuroscience and pharmacology, particularly in understanding and possibly treating conditions associated with dopamine system dysregulation (Jacob et al., 1981).

Cyclization of Amino-Acid Derivatives

The cyclization processes of amino-acid derivatives to form tetrahydro-1-benzazepin-5-ones and tetrahydroquinolin-4-ones have been studied. These chemical transformations highlight the compound's role in synthesizing complex heterocyclic systems, which are of significant interest in medicinal chemistry for creating pharmacologically active molecules (Proctor et al., 1972).

Blood Pressure, Respiration, and Smooth Muscle Action

Studies have examined the effects of isoquinolines on blood pressure, pulse rate, respiration, and smooth muscle. These investigations help in understanding the physiological actions of such compounds and their chemical constitution's relation to these actions, providing a foundation for developing new therapeutic agents (Fassett & Hjort, 1938).

Sleep-Wake Modulation

Research into orexin receptors and their antagonists, including compounds structurally related to N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide, has shed light on the complex mechanisms governing sleep and wakefulness. Such studies contribute to the development of novel treatments for sleep disorders (Dugovic et al., 2009).

Particle Sizing Applications

New fluorescent quinolinium dyes, including derivatives of tetrahydroquinoline, have been synthesized for applications in nanoparticle sizing. These dyes bind to negatively charged colloidal particles, facilitating the determination of particle size using time-resolved fluorescence anisotropy. This application is particularly relevant in materials science and analytical chemistry (Geddes et al., 2000).

properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O3/c1-3-14-26-15-6-7-18-16-17(10-11-20(18)26)12-13-24-22(27)23(28)25-19-8-4-5-9-21(19)29-2/h4-5,8-11,16H,3,6-7,12-15H2,1-2H3,(H,24,27)(H,25,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQQSPWFCCLURDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-methoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.